molecular formula C11H14O5 B1582832 Ethyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 3943-80-4

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B1582832
CAS No.: 3943-80-4
M. Wt: 226.23 g/mol
InChI Key: WKUVKFZZCHINKG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid and is characterized by the presence of ethyl, hydroxy, and methoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-3,5-dimethoxybenzoate can be synthesized through the reaction of ethyl p-methoxybenzoate with sodium iodide and sodium sulfite. This reaction involves a substitution mechanism where the methoxy groups are introduced to the benzoate structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the esterification of 3,5-dihydroxybenzoic acid with ethanol. This process is catalyzed by acidic conditions to yield the desired ester .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-3,5-dimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species .

Comparison with Similar Compounds

  • Ethyl 3,5-dihydroxybenzoate
  • Ethyl 3,4-dimethoxybenzoate
  • Ethyl 4-hydroxybenzoate

Comparison: Ethyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, ethyl 3,5-dihydroxybenzoate lacks the methoxy groups, which can significantly alter its reactivity and biological activity .

Properties

IUPAC Name

ethyl 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUVKFZZCHINKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192599
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-80-4
Record name Ethyl syringate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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